molecular formula C17H20N2O3S B2438475 (Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 898370-62-2

(Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2438475
CAS RN: 898370-62-2
M. Wt: 332.42
InChI Key: WULGERHWAPMGAC-ZCXUNETKSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The presence of the benzo[d]thiazol-2(3H)-one moiety might suggest potential biological activity, as similar structures are found in various bioactive compounds .

Scientific Research Applications

Antibacterial Agents

A study by Palkar et al. (2017) explored the synthesis of novel compounds closely related to (Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide. These compounds demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This suggests potential applications in the development of new antibacterial agents (Palkar et al., 2017).

Synthesis of Heterocyclic Derivatives

Research by Gabriele et al. (2006) involved the synthesis of heterocyclic derivatives, including dihydrobenzo[1,4]dioxine, using a method that might be applicable to compounds like (Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide. The study highlighted a process involving tandem oxidative aminocarbonylation-cyclization, indicating potential in synthetic chemistry (Gabriele et al., 2006).

Chemosensors for Anions

A study by Wang et al. (2015) on coumarin benzothiazole derivatives, which are structurally similar to the compound , demonstrated their ability to act as chemosensors for cyanide anions. This suggests possible applications for (Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide in chemical sensing or detection systems (Wang et al., 2015).

Antitubercular Activity

Amini et al. (2008) synthesized new compounds related to (Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide and tested them for antitubercular activity. Some of these compounds showed moderate activity against Mycobacterium tuberculosis, indicating potential therapeutic applications for the compound (Amini, Navidpour, & Shafiee, 2008).

properties

IUPAC Name

N-(5,7-dimethyl-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-5-19-13-9-11(2)8-12(3)15(13)23-17(19)18-16(20)14-10-21-6-7-22-14/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULGERHWAPMGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC(=CC(=C2SC1=NC(=O)C3=COCCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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